molecular formula C15H12FN3O B4511806 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B4511806
M. Wt: 269.27 g/mol
InChI Key: FGQVLSOYKNKSNV-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a synthetic small molecule designed for research purposes, built around the versatile benzimidazole pharmacophore. The benzimidazole core is a privileged structure in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides, which allows it to interact with a wide range of biological polymers and enzymes . This specific compound features a benzamide group linked to a 2-methyl-5-fluoro benzimidazole scaffold, a structure known to contribute to significant biological activity. Researchers are increasingly interested in such benzimidazole derivatives for their potential across multiple therapeutic areas. Literature indicates that similar analogues have demonstrated promising biological activities, including antimicrobial effects against various resistant pathogens and anticancer properties through mechanisms such as topoisomerase inhibition and disruption of cellular replication . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided for investigational use in chemical biology and drug discovery research. It is intended for in vitro studies only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-fluoro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-17-13-6-5-12(8-14(13)18-9)19-15(20)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVLSOYKNKSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound is primarily investigated for its potential as a pharmacological agent. Research indicates that benzimidazole derivatives, including 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide, exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects .

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, modifications to the benzimidazole scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo.

Compound Cell Line IC50 (μM) Notes
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamideMCF-7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Benzimidazole Derivative AU87 (Glioblastoma)45.2 ± 13.0Significant cytotoxicity compared to doxorubicin

The compound's mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in cancerous cells .

Anti-Inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds similar to 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

Compound COX Inhibition (IC50) Notes
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamideCOX-1: 0.1664 nM
COX-2: 0.0370 nM
Significant reduction in edema volume

This inhibition suggests potential therapeutic applications for conditions characterized by inflammation .

Biological Studies

Mechanism of Action:
The fluorine atom in the compound enhances its binding affinity to specific receptors or enzymes, improving its pharmacological profile. The methoxyphenyl group contributes to stability and bioavailability, making the compound suitable for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Variations in substituents can lead to significant changes in biological activity.

Substituent Effect on Activity
FluorineIncreases receptor binding affinity
MethoxyEnhances stability and solubility

This information is vital for guiding future synthetic efforts aimed at enhancing the therapeutic potential of similar compounds .

Industrial Applications

Beyond medicinal uses, 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is also explored for its potential in materials science and chemical synthesis.

Synthesis of Novel Materials

The unique structural features of this compound make it a candidate for developing new materials with specific properties, such as improved electrical conductivity or enhanced mechanical strength.

Specialty Chemicals

The compound may serve as an intermediate in synthesizing specialty chemicals used in various industrial applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and biological activities of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide and related compounds:

Compound Name (Reference) Core Structure/Functional Groups Molecular Weight (g/mol) Notable Biological Activities/Applications
3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide Benzimidazole (2-methyl), benzamide (3-F) ~295.3 (calculated) Likely enzyme/receptor modulation (inferred)
3-fluoro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Tetrahydroquinazolinone, furan, benzamide (3-F) 393.4 Antimicrobial, anticancer
3-fluoro-N-(2-nitrophenyl)benzamide Benzamide (3-F), nitro group ~260.2 (calculated) Enzyme inhibition, anti-inflammatory
N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide Thiadiazole, triazole, methoxybenzamide 410.4 Versatile medicinal chemistry applications
N-[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-3-nitro-benzamide Benzooxazole, nitrobenzamide 377.3 Pharmaceutical research (e.g., enzyme targets)
3,5-dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide Benzimidazole (2-methyl), dimethoxybenzamide ~379.4 (calculated) Pharmacological activity modulation

Key Differences and Implications

Benzimidazole vs. Heterocyclic Cores: The target compound’s benzimidazole core is associated with DNA interaction (e.g., topoisomerase inhibition) , while the tetrahydroquinazolinone in may target kinase enzymes due to its planar structure. Thiadiazole-triazole hybrids (e.g., ) exhibit enhanced metabolic stability and diverse target engagement, such as antimicrobial or anticancer pathways.

Substituent Effects: Fluorine: Present in all listed compounds, fluorine improves membrane permeability and resistance to oxidative metabolism . Methoxy Groups: The methoxy substituent in and alters electronic effects, influencing binding affinity to hydrophobic pockets.

Biological Activity Trends :

  • Compounds with bulky heterocycles (e.g., ) show broader activity spectra (antimicrobial, anticancer) compared to simpler benzamides like .
  • Benzoxazole/benzothiazole derivatives (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Data Table: Substituent Impact on Pharmacokinetic Properties

Substituent Example Compound Impact on Properties
2-Methyl (benzimidazole) Target compound Increases steric hindrance, potentially improving selectivity for specific targets.
Nitro group Enhances electrophilicity; may improve binding but increase toxicity risks.
Tetrafluoropropoxy Not in evidence Improves lipophilicity and thermal stability (inferred from ).
Methoxy Modulates solubility and hydrogen-bonding capacity.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : 3-fluoro-N-(2-nitrophenyl)benzamide demonstrated COX-2 inhibition (80% at 50 μM), linked to its nitro group’s interaction with the enzyme’s hydrophobic pocket.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide?

  • Methodology : The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a substituted benzimidazole precursor. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve polar intermediates .
  • Catalysts : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to enhance amide bond formation efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions, followed by gradual warming to room temperature .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and dichloromethane/methanol gradients .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C3 of benzamide, methyl group at C2 of benzimidazole) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~299.1 for C15_{15}H12_{12}FN3_3O) .
  • Elemental analysis : C/H/N percentages should match theoretical values within ±0.3% .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and sparingly soluble in water (<0.1 mM). Pre-dissolve in DMSO for biological assays .
  • Stability : Stable at −20°C for >6 months. Degrades in aqueous solutions at pH >8 due to benzimidazole ring hydrolysis; use neutral buffers for short-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

  • Methodology :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzamide para-position to enhance binding affinity with hydrophobic enzyme pockets .
  • Benzimidazole modifications : Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on target selectivity .
    • Validation : Use in vitro kinase or receptor-binding assays (e.g., fluorescence polarization) to quantify IC50_{50} values .

Q. What computational approaches predict the biological targets of 3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide?

  • Molecular docking : Perform AutoDock Vina simulations against protein databases (e.g., PDB) to identify potential kinase or GPCR targets. Prioritize docking poses with hydrogen bonds between the benzamide carbonyl and catalytic lysine residues .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to align with known inhibitors (e.g., ATP-competitive kinase inhibitors) .
  • Validation : Compare computational predictions with experimental binding data (e.g., SPR or ITC) to refine models .

Q. How can contradictory data on synthetic yields be resolved when scaling up production?

  • Root-cause analysis :

  • Reagent purity : Ensure acyl chloride derivatives are freshly distilled to avoid hydrolysis side reactions .
  • Oxygen sensitivity : Conduct reactions under nitrogen to prevent benzimidazole oxidation .
    • Optimization : Use flow chemistry for controlled mixing and temperature regulation, improving reproducibility at multi-gram scales .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in benzimidazole ring formation during synthesis?

  • Reaction design :

  • Cyclization conditions : Employ polyphosphoric acid (PPA) at 120°C for 6 hours to promote efficient ring closure .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining >80% yield .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties in imaging studies?

  • Experimental design :

  • Solvent screening : Test fluorescence quantum yield in solvents of varying polarity (e.g., hexane vs. ethanol). Higher polarity solvents often redshift emission maxima .
  • pH titration : Monitor fluorescence intensity at pH 4–9 to identify optimal conditions for cellular imaging (e.g., pH 7.4 for cytoplasmic tracking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
Reactant of Route 2
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3-fluoro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

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